Methyl 5-bromo-2-acetamidopyridine-4-carboxylate
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Overview
Description
Methyl 5-bromo-2-acetamidopyridine-4-carboxylate is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, an acetamido group at the 2nd position, and a carboxylate ester group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-acetamidopyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by acetamidation and esterification reactions. One common synthetic route includes:
Bromination: The starting material, 2-acetamidopyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Acetamidation: Finally, the esterified product undergoes acetamidation using acetic anhydride and a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-acetamidopyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 5-substituted pyridine derivatives.
Reduction: Formation of 5-bromo-2-acetamidopyridine-4-methanol.
Oxidation: Formation of 5-bromo-2-nitropyridine-4-carboxylate or 5-bromo-2-hydroxylaminopyridine-4-carboxylate.
Scientific Research Applications
Methyl 5-bromo-2-acetamidopyridine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as a building block for molecules with potential therapeutic effects.
Material Science: It is utilized in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological targets.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-acetamidopyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and acetamido group can participate in hydrogen bonding and hydrophobic interactions with the target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
- Methyl 5-bromopyridine-2-carboxylate
Uniqueness
Methyl 5-bromo-2-acetamidopyridine-4-carboxylate is unique due to the presence of both the acetamido and carboxylate ester groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 2-acetamido-5-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)12-8-3-6(9(14)15-2)7(10)4-11-8/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVDMLJPHCVWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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